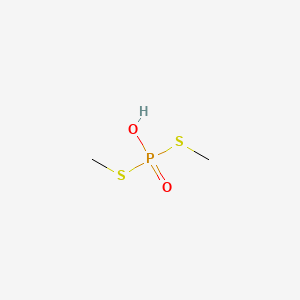

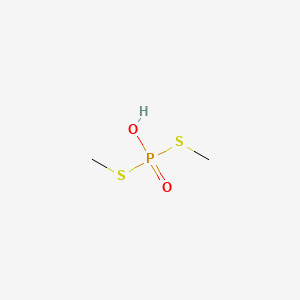

Dimethyl dithiophosphate

Vue d'ensemble

Description

Méthodes De Préparation

Dimethyl dithiophosphate is synthesized by treating phosphorus pentasulfide with methanol. The reaction can be represented as follows :

P2S5+4CH3OH→2(CH3O)2PS2H+H2S

This method involves the use of phosphorus pentasulfide (P₂S₅) and methanol (CH₃OH) under controlled conditions to produce this compound and hydrogen sulfide (H₂S) as a byproduct .

Analyse Des Réactions Chimiques

Dimethyl dithiophosphate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form this compound oxides.

Reduction: Reduction reactions can convert it into different phosphorothioate derivatives.

Substitution: It reacts with bases to form salts, such as ammonium this compound.

Common reagents used in these reactions include oxidizing agents, reducing agents, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Dimethyl dithiophosphate has several applications in scientific research and industry:

Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.

Biology: It serves as a biomarker for assessing pesticide exposure in humans.

Medicine: It is involved in the development of chemotherapeutic agents.

Industry: It is widely used in the flotation processing of base metal sulfides and precious metals.

Mécanisme D'action

The mechanism of action of dimethyl dithiophosphate involves its interaction with molecular targets such as enzymes. For instance, it can inhibit acetylcholinesterase, leading to the accumulation of acetylcholine at nerve junctions, which results in overstimulation of the nervous system . This mechanism is similar to that of other organophosphorus compounds used as insecticides.

Comparaison Avec Des Composés Similaires

Dimethyl dithiophosphate is structurally similar to other dithiophosphates and dithiophosphinates. Some similar compounds include:

Diethyl dithiophosphate: Used in the production of organophosphate insecticides like Terbufos.

Zinc dithiophosphate: Used as an oil additive.

Dialkyl dithiophosphinates: Used in the flotation processing of base metal sulfides and precious metals.

What sets this compound apart is its specific use in the synthesis of Malathion and its unique chemical properties that make it suitable for various industrial applications .

Propriétés

IUPAC Name |

bis(methylsulfanyl)phosphinic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7O2PS2/c1-6-5(3,4)7-2/h1-2H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQIFTIUSYLKBOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSP(=O)(O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7O2PS2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10954267 | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32534-66-0, 70577-78-5 | |

| Record name | Phosphorodithioic acid, dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032534660 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorodithioic acid, S,S-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070577785 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S,S-Dimethyl hydrogen phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10954267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dibutyltinbis[2-(octanoyloxy)ethylmercaptide]](/img/structure/B14478541.png)